molecular formula C14H13Br2NO2 B8735987 2-Bromo-1-(4-methoxyphenyl)-2-(3-pyridyl)ethanone hydrobromide CAS No. 97422-26-9

2-Bromo-1-(4-methoxyphenyl)-2-(3-pyridyl)ethanone hydrobromide

Cat. No.: B8735987
CAS No.: 97422-26-9
M. Wt: 387.07 g/mol
InChI Key: ZEDZSJVLMNQCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(4-methoxyphenyl)-2-(3-pyridyl)ethanone hydrobromide is a useful research compound. Its molecular formula is C14H13Br2NO2 and its molecular weight is 387.07 g/mol. The purity is usually 95%.
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Properties

CAS No.

97422-26-9

Molecular Formula

C14H13Br2NO2

Molecular Weight

387.07 g/mol

IUPAC Name

2-bromo-1-(4-methoxyphenyl)-2-pyridin-3-ylethanone;hydrobromide

InChI

InChI=1S/C14H12BrNO2.BrH/c1-18-12-6-4-10(5-7-12)14(17)13(15)11-3-2-8-16-9-11;/h2-9,13H,1H3;1H

InChI Key

ZEDZSJVLMNQCDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C2=CN=CC=C2)Br.Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(4-Methoxyphenyl)-2-(3-pyridyl)ethanone (6.9 g) was dissolved in acetic acid (36 mL), bromine (1.7 mL) was added, and the mixture was stirred at 80° C. for 3 h. The reaction mixture was cooled with iced water and the precipitated crude crystals were collected by filtration. The crude crystals were recrystallized from ethanol-ethyl ether to give the title compound (10 g, yield 89%).
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89%

Synthesis routes and methods II

Procedure details

1-(4-Methoxyphenyl)-2-(3-pyridyl)ethanone (6.85 g) was dissolved in acetic acid (36 mL), bromine (1.7 mL) was added to the solution and the resulting mixture was stirred at 80° C. for 3 h. After the mixture was cooled with ice-water, the crude crystalline mass was collected by filtration. The crude crystalline was recrystallized from ethanol-ethyl ether to afford the title compound (10.4 g, yield 89%).
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89%

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